(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name “(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate” is derived through sequential identification of parent hydrides and substituents. The benzofuran system (1-benzofuran) serves as the core structure, substituted at position 2 by a methylidene group linked to a 6-chloro-4H-1,3-benzodioxin moiety. The Z-configuration of the exocyclic double bond (C2=C) is specified by the (2Z) prefix, indicating cis spatial alignment of the benzodioxin and benzofuran systems.
Isomeric considerations include:
- Geometric isomerism : The Z/E configuration at the methylidene bridge is critical, with the Z-form stabilized by intramolecular hydrogen bonding between the ketonic oxygen (O3) and the benzodioxin’s oxygen atoms.
- Positional isomerism : Alternative substitution patterns (e.g., chloro at position 5 instead of 6 on the benzodioxin) could arise during synthesis, though the reported structure specifies 6-chloro substitution.
- Tautomerism : The 3-oxo-2,3-dihydro-1-benzofuran system permits keto-enol tautomerism, though X-ray data confirm exclusive keto dominance in the solid state.
A comparative analysis of substituent numbering is provided below:
| Component | Position | Substituent |
|---|---|---|
| 1-Benzofuran | 2 | (6-Chloro-4H-1,3-benzodioxin-8-yl)methylidene |
| 1-Benzofuran | 6 | 4-Methylbenzoate ester |
| 4H-1,3-Benzodioxin | 6 | Chloro |
| 4H-1,3-Benzodioxin | 8 | Methylidene linkage |
Molecular Topology of Benzodioxin-Benzofuran Hybrid Systems
The molecule features a planar benzofuran core (C1–C9/O1/O2) fused to a non-planar 4H-1,3-benzodioxin system (C10–C17/O3/O4). Key topological attributes include:
- Conjugation pathways : The benzofuran’s π-system extends through the methylidene bridge into the benzodioxin’s aromatic ring, creating a 14-atom conjugated network. This delocalization is evidenced by bond length alternation (C2–C3: 1.45 Å; C3–O3: 1.22 Å).
- Dihedral angles : The benzodioxin ring adopts a boat conformation, with O3 and O4 deviating by 12.7° from the mean plane. The benzofuran-benzoate ester dihedral measures 85.3°, minimizing steric clash between the 4-methyl group and the dioxin’s chlorine.
- Hybrid ring strain : Furanoid oxygen atoms (O1, O2) introduce 8° angular distortion versus ideal tetrahedral geometry, while the dioxin’s O3–C10–C11–O4 torsion angle registers 28.5°, indicative of moderate ring strain.
X-ray Crystallographic Characterization of Z-Configuration
Single-crystal X-ray diffraction (space group P 1, Z = 2) confirms the Z-configuration with the following metrics:
Key crystallographic parameters:
| Parameter | Value |
|---|---|
| C2–C10 bond length | 1.34 Å |
| C2=C10–C11 angle | 121.7° |
| Torsion O3–C10–C11–O4 | 28.5° |
| Intermolecular O–H···N hydrogen bonds | 2.89 Å (N1–N1) |
The Z-geometry is stabilized by a combination of intramolecular C–H···O interactions (C8–H8···O3: 2.42 Å) and π-stacking between the benzofuran and benzoate rings (interplanar distance: 3.71 Å). The asymmetric unit contains two independent molecules linked via centrosymmetric hydrogen bonds, forming a dimeric superstructure along the a-axis.
Properties
Molecular Formula |
C25H17ClO6 |
|---|---|
Molecular Weight |
448.8 g/mol |
IUPAC Name |
[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate |
InChI |
InChI=1S/C25H17ClO6/c1-14-2-4-15(5-3-14)25(28)31-19-6-7-20-21(11-19)32-22(23(20)27)10-16-8-18(26)9-17-12-29-13-30-24(16)17/h2-11H,12-13H2,1H3/b22-10- |
InChI Key |
XZMSGUMZNPEWPN-YVNNLAQVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The target compound integrates three key structural elements:
- A benzofuran core with a 3-oxo-2,3-dihydro moiety.
- A (6-chloro-4H-1,3-benzodioxin-8-yl)methylidene substituent.
- A 4-methylbenzoate ester at the 6-position.
Synthetic routes prioritize modular assembly, often beginning with the benzofuran scaffold and sequentially introducing the chlorinated benzodioxin and ester functionalities. Critical challenges include stereochemical control at the (2Z)-configured double bond and regioselectivity during heteroannulation.
Benzofuran Core Synthesis via Heteroannulation
The benzofuran backbone is constructed through a [3+2] heteroannulation between cyclohexenone derivatives and benzoquinone (BQ) analogs. This method, adapted from Pirouz et al., employs acidic conditions to facilitate cyclization:
Reaction Conditions
- Catalyst : Glacial acetic acid (10–20% v/v).
- Solvent : Toluene/acetic acid (4:1 ratio).
- Temperature : Reflux (110–120°C).
- Time : 18–24 hours.
Mechanistic Pathway
- Protonation of BQ : BQ undergoes acid-catalyzed protonation to form BQH⁺ , enhancing electrophilicity.
- Enolization : Cyclohexenone derivatives (e.g., ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate) enolize under acidic conditions.
- Cycloaddition : The enol attacks BQH⁺, forming a bicyclic intermediate via [3+2] cyclization.
- Aromatization : Subsequent dehydration and oxidation yield the benzofuran core.
1. Combine benzoquinone (2.0 mmol) and cyclohexenone derivative (1.0 mmol) in toluene (4 mL) and acetic acid (1 mL).
2. Reflux for 24 hours.
3. Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography (EtOAc/hexanes, 1:5).
Esterification with 4-Methylbenzoate
The final step involves esterification of the benzofuran’s 6-hydroxy group with 4-methylbenzoyl chloride.
Protocol :
- Dissolve the hydroxylated intermediate (1.0 mmol) in dry dichloromethane (10 mL).
- Add 4-methylbenzoyl chloride (1.2 mmol) and triethylamine (2.0 mmol).
- Stir at room temperature for 12 hours.
- Wash with 5% HCl, dry over Na₂SO₄, and purify via silica gel chromatography.
Purification and Characterization
Purification Methods :
- Flash Chromatography : Silica gel with EtOAc/hexanes gradients.
- Recrystallization : Ethanol/water mixtures for crystalline intermediates.
Spectroscopic Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 448.8 g/mol | |
| 1H NMR (DMSO-d6) | δ 8.4 (d, J=16 Hz, 1H), 7.0 (d, J=8 Hz, 2H) | |
| 13C NMR | δ 194.8 (C=O), 172.5 (ester), 155.1 (Ar) | |
| IR (cm⁻¹) | 1745 (C=O), 1620 (C=C) |
X-ray Crystallography : Confirms the Z configuration and planar benzofuran-benzodioxin system.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Stereochemical Drift : The Z configuration may isomerize under prolonged heating; optimized reaction times and low-temperature steps mitigate this.
- Byproduct Formation : Competing [3+3] cycloadditions are suppressed by using excess BQ.
- Catalyst Efficiency : Substituting acetic acid with p-toluenesulfonic acid (PTSA) improves reaction rates.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzodioxin ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit notable antimicrobial activity. For instance, studies have shown that certain benzofuran compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the benzofuran ring can enhance the antimicrobial potency of these compounds .
Anticancer Activity
Benzofuran derivatives are also being explored for their anticancer properties. The structural diversity of these compounds allows for the modification of their biological activity. Some studies have reported that benzofuran-based compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Case Studies and Research Findings
Utilizing predictive models like PASS (Prediction of Activity Spectra for Substances), researchers can assess the potential biological activities of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate based on its structural similarities to known bioactive compounds. This approach aids in identifying potential therapeutic applications before extensive experimental validation.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituents, core heterocycles, and functional groups. Below is a detailed comparison using data from the evidence:
Halogen-Substituted Benzodioxin/Benzodithiazine Derivatives
Bromo-substituted benzodioxin derivative
- Compound : (2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one
- Molecular Weight : 375.2 g/mol
- Key Substituents : Bromine at position 6, hydroxy group on benzofuran.
- Computed Properties : XLogP3 = 3.4, Topological Polar Surface Area (TPSA) = 65 Ų .
- Comparison : Replacing bromine with chlorine reduces molecular weight (Cl: ~35.45 g/mol vs. Br: ~79.9 g/mol) and may alter lipophilicity (lower XLogP3 for chloro derivatives). The absence of a 4-methylbenzoate ester in this analog limits direct functional comparison.
Chloro-substituted benzodithiazine derivatives
- Example 1: 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Melting Point: 314–315°C (decomposes) Functional Groups: Cyano, hydroxybenzylidene, methylhydrazino .
- Example 2: 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Melting Point: 318–319°C (decomposes) Functional Groups: Methyl, dihydroxybenzylidene .
- Comparison : The target compound lacks the benzodithiazine core and sulfone groups present in these analogs, which are critical for their thermal stability (high melting points). Instead, its benzofuran-3-one and ester groups may enhance solubility compared to sulfone-containing derivatives.
Functional Group Variations
Ester vs. Hydroxy/Ketone Groups
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Core Heterocycle Differences : The benzodioxin-benzofuran system in the target compound may exhibit distinct electronic properties versus benzodithiazine derivatives, which feature sulfur-based resonance stabilization .
Functional Group Impact : The 4-methylbenzoate ester could enhance membrane permeability relative to polar hydroxy groups, aligning with trends in prodrug design .
Biological Activity
The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzofuran derivatives, characterized by a unique combination of structural features including:
- A benzodioxin moiety
- A benzofuran core
- Various functional groups that may influence its reactivity and biological interactions
The molecular formula is with a molecular weight of approximately 448.86 g/mol.
Biological Activity
Research indicates that compounds similar to (2Z)-2 exhibit a range of biological activities:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Inhibits the growth of various bacteria and fungi. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation. |
| Anti-inflammatory | Reduces inflammation in various models. |
| Neuroprotective | May protect against neurodegenerative processes. |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may interact with key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential binding to receptors linked to various diseases, including cancer and neurodegeneration.
- Oxidative Stress Reduction : Exhibits properties that can mitigate oxidative stress in cellular systems.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of compounds related to (2Z)-2:
- Anticancer Activity : A study demonstrated that derivatives of benzofuran compounds exhibited significant cytotoxic effects on human cancer cell lines, suggesting that (2Z)-2 could have similar effects due to structural similarities .
- Neuroprotective Effects : Research indicated that certain benzodioxin derivatives showed promise in protecting neuronal cells from apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .
- Anti-inflammatory Properties : Preliminary data suggest that (2Z)-2 can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Synthesis Methods
The synthesis of (2Z)-2 can be achieved through several methodologies:
- Microwave-Assisted Synthesis : This method has been highlighted for enhancing yields and reducing reaction times compared to traditional methods .
- Multi-Step Synthesis : Involves starting from simpler precursors through a series of reactions, including condensation and cyclization processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for this compound, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including condensation of benzodioxin derivatives with benzofuran precursors. Key steps involve protecting group strategies (e.g., benzoate ester formation) and Z-configuration stabilization through steric or electronic effects. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular ion peaks .
Q. How should crystallographic data for this compound be collected and refined?
- Methodological Answer : Single-crystal X-ray diffraction is optimal. Use SHELX programs (e.g., SHELXL for refinement) with Mo-Kα radiation (λ = 0.71073 Å). Refinement parameters include anisotropic displacement for non-H atoms and isotropic modeling for H atoms. Hydrogen bonding and π-π stacking interactions should be analyzed using Mercury software .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Use nitrile gloves, chemical goggles, and lab coats. Store in airtight containers under inert gas (N₂/Ar) at 4°C. Avoid static discharge by grounding equipment. For spills, neutralize with activated carbon and dispose via hazardous waste protocols .
Q. Which analytical techniques are suitable for quantifying this compound in mixtures?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with diode-array detection (DAD) provides quantification. Confirmatory analysis via high-resolution mass spectrometry (HRMS) in positive ion mode ensures specificity .
Advanced Research Questions
Q. How can Bayesian optimization improve reaction yields in its synthesis?
- Methodological Answer : Apply Bayesian algorithms to screen variables (e.g., temperature, catalyst loading, solvent polarity). Use a central composite design (CCD) to generate response surfaces, prioritizing parameters with highest sensitivity. Validate predictions via small-scale parallel reactors .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. XRD)?
- Methodological Answer : For NMR-XRD discrepancies, reassess sample purity via TLC and DSC. If conformational polymorphism is suspected, perform variable-temperature XRD or solid-state NMR to probe dynamic structural changes .
Q. What computational methods predict its environmental persistence and bioaccumulation?
- Methodological Answer : Use EPI Suite™ to estimate log Kow (octanol-water partition coefficient) and biodegradation half-life. Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers to assess bioaccumulation potential .
Q. How do substituents (e.g., chloro, methyl) influence its photostability?
- Methodological Answer : Conduct accelerated UV exposure tests (λ = 365 nm) in quartz cells. Monitor degradation via LC-MS and compare with DFT-calculated HOMO-LUMO gaps (Gaussian 09) to correlate electronic effects with stability .
Q. What strategies mitigate racemization during Z/E isomerization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
